Cas no 2098002-08-3 (3,4-Diethoxypyrrolidin-1-amine)

3,4-Diethoxypyrrolidin-1-amine is a pyrrolidine-based amine compound featuring ethoxy substituents at the 3 and 4 positions. This structural configuration imparts unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the amine group allows for further functionalization, enabling its use in the development of bioactive molecules, catalysts, or ligands. Its ethoxy groups enhance solubility in organic solvents, facilitating its incorporation into diverse synthetic pathways. The compound’s well-defined structure and stability under standard conditions make it a reliable choice for applications requiring precise molecular modifications.
3,4-Diethoxypyrrolidin-1-amine structure
2098002-08-3 structure
Product Name:3,4-Diethoxypyrrolidin-1-amine
CAS No:2098002-08-3
MF:C8H18N2O2
MW:174.240722179413
CID:5727181
PubChem ID:121203972
Update Time:2025-06-11

3,4-Diethoxypyrrolidin-1-amine Chemical and Physical Properties

Names and Identifiers

    • starbld0010266
    • F1907-7916
    • 3,4-diethoxypyrrolidin-1-amine
    • AKOS026712259
    • 2098002-08-3
    • 1-Pyrrolidinamine, 3,4-diethoxy-
    • 3,4-Diethoxypyrrolidin-1-amine
    • Inchi: 1S/C8H18N2O2/c1-3-11-7-5-10(9)6-8(7)12-4-2/h7-8H,3-6,9H2,1-2H3
    • InChI Key: SXSLLFBPCYCQHB-UHFFFAOYSA-N
    • SMILES: O(CC)C1CN(CC1OCC)N

Computed Properties

  • Exact Mass: 174.136827821g/mol
  • Monoisotopic Mass: 174.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 47.7Ų

Experimental Properties

  • Density: 1.04±0.1 g/cm3(Predicted)
  • Boiling Point: 231.5±40.0 °C(Predicted)
  • pka: 7.32±0.60(Predicted)

3,4-Diethoxypyrrolidin-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D235921-100mg
3,4-Diethoxypyrrolidin-1-amine
2098002-08-3
100mg
$ 95.00 2022-06-05
TRC
D235921-500mg
3,4-Diethoxypyrrolidin-1-amine
2098002-08-3
500mg
$ 365.00 2022-06-05
TRC
D235921-1g
3,4-Diethoxypyrrolidin-1-amine
2098002-08-3
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-7916-0.25g
3,4-diethoxypyrrolidin-1-amine
2098002-08-3 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-7916-0.5g
3,4-diethoxypyrrolidin-1-amine
2098002-08-3 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-7916-1g
3,4-diethoxypyrrolidin-1-amine
2098002-08-3 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-7916-2.5g
3,4-diethoxypyrrolidin-1-amine
2098002-08-3 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-7916-5g
3,4-diethoxypyrrolidin-1-amine
2098002-08-3 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-7916-10g
3,4-diethoxypyrrolidin-1-amine
2098002-08-3 95%+
10g
$3034.0 2023-09-07

Additional information on 3,4-Diethoxypyrrolidin-1-amine

3,4-Diethoxypyrrolidin-1-amine: A Comprehensive Overview

3,4-Diethoxypyrrolidin-1-amine, also known by its CAS number 2098002-08-3, is a versatile compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of pyrrolidines, which are five-membered ring structures containing one nitrogen atom. The presence of ethoxy groups at the 3 and 4 positions of the pyrrolidine ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis and drug discovery.

The synthesis of 3,4-Diethoxypyrrolidin-1-amine typically involves multi-step processes that combine nucleophilic substitution, condensation reactions, and functional group transformations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for its formation.

In terms of chemical properties, 3,4-Diethoxypyrrolidin-1-amine exhibits moderate solubility in common organic solvents such as dichloromethane and THF. Its amine functionality makes it highly reactive towards electrophilic reagents, while the ethoxy groups provide steric bulk and electronic effects that can influence reactivity. These characteristics make it an ideal substrate for various reactions, including alkylation, acylation, and cyclization processes.

The applications of 3,4-Diethoxypyrrolidin-1-amine span across multiple domains. In pharmaceutical chemistry, it serves as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications. For example, recent studies have highlighted its role in the development of inhibitors for enzyme targets associated with neurodegenerative diseases. Additionally, its ability to form stable macrocycles has led to its use in the construction of supramolecular assemblies for drug delivery systems.

In materials science, 3,4-Diethoxypyrrolidin-1-amine has been employed as a building block for polymeric materials with tailored properties. Its amine functionality allows for facile polymerization via step-growth or chain-growth mechanisms. Researchers have demonstrated the potential of this compound in creating stimuli-responsive polymers that exhibit reversible changes in their physical properties under external stimuli such as temperature or pH.

The latest research on 3,4-Diethoxypyrrolidin-1-amine has focused on its role in asymmetric synthesis and enantioselective catalysis. By incorporating chiral auxiliaries or using chiral catalysts, chemists have achieved high enantiomeric excess in reactions involving this compound. Such advancements are crucial for the development of chiral drugs and fine chemicals with specific stereochemical requirements.

In conclusion, 3,4-Diethoxypyrrolidin-1-amine, with its unique chemical structure and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications in drug discovery, materials science, and catalysis highlight its importance as a valuable building block in modern organic synthesis. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its role in the chemical sciences.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd